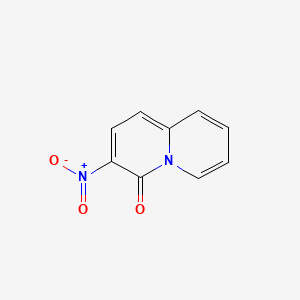
3-Nitro-4H-quinolizin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4H-quinolizin-4-one is a heterocyclic compound with a unique structure that includes a nitrogen atom at the ring junction This compound is part of the quinolizinone family, which is known for its interesting physicochemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-substituted 4H-quinolizin-4-ones involves the use of an alkyne substrate control strategy. This method is known for its good selectivity and high efficiency, with yields up to 93% . The reaction conditions are mild and cost-efficient, making it suitable for large-scale production. Another approach involves ring-closing metathesis, which allows for the synthesis of substituted quinolizin-4-ones with unusual substitution patterns .
Industrial Production Methods
Industrial production of 3-nitro-4H-quinolizin-4-one typically involves scalable methods such as the alkyne substrate control strategy. This method’s broad substrate scope and ease of scale-up make it ideal for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-4H-quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group at the 3-position is particularly reactive, making it a key site for these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the 3-position.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4H-quinolizin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-nitro-4H-quinolizin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can selectively activate certain receptors or inhibit enzymes like HIV integrase and phosphoinositide-3-kinase (PI3K) . The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-4H-quinolizin-4-one can be compared with other similar compounds, such as:
4H-quinolizin-4-one: Lacks the nitro group, resulting in different reactivity and applications.
3-Amino-4H-quinolizin-4-one:
3-Methyl-4H-quinolizin-4-one: The methyl group provides different steric and electronic effects compared to the nitro group.
The presence of the nitro group in this compound makes it unique, enhancing its reactivity and expanding its range of applications in various fields.
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
3-nitroquinolizin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-4-7-3-1-2-6-10(7)9/h1-6H |
InChI-Schlüssel |
OGTHLHYCNZBXOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=C(C(=O)N2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
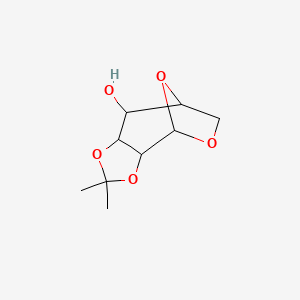
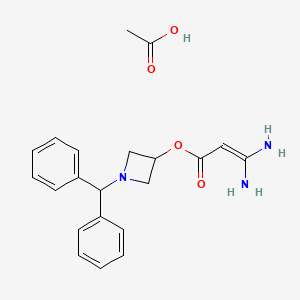
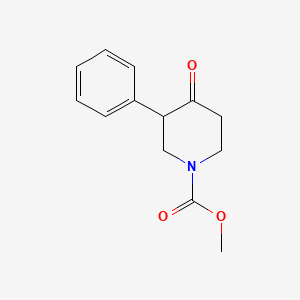

![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
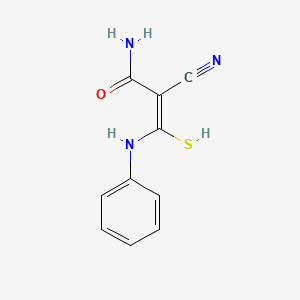
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)

![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

